molecular formula C12H14N2O2 B1318109 Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 84060-09-3

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Cat. No.: B1318109
CAS No.: 84060-09-3
M. Wt: 218.25 g/mol
InChI Key: NHUBGKMFTPUSRP-UHFFFAOYSA-N
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Description

Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one: is a spiro compound characterized by a unique structure where a benzoxazine ring is fused with a piperidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one typically involves the reaction of 2-phenoxyethyl bromide with piperidinone derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like chloroform or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown promise in modulating various biological pathways, making it a candidate for further research in pharmacology and toxicology .

Medicine

Medically, Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one has been studied for its antihypertensive properties. It acts by interacting with specific receptors in the cardiovascular system, potentially offering a new avenue for treating hypertension .

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to physiological effects like blood pressure reduction. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBGKMFTPUSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516510
Record name Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84060-09-3
Record name Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4′-piperidine]-1′-carboxylate (6.71 g, 21.1 mmol) (A3) was dissolved in dichloromethane (50 mL), treated with trifluoroacetic acid (20 mL) and stirred at room temperature for 45 min. The reaction was concentrated under reduced pressure, re-dissolved in acetonitrile and re-concentrated under reduced pressure. The crude TFA salt was cooled in an ice water bath, dissolved in ice-cold saturated brine (20 mL) and H2O (50 mL) and basified with ice-cold 35% NaOH (aq). A small amount of product (obtained from extraction with 50 mL ethyl acetate) was added to the aqueous layer to initiate crystallization. The suspension obtained was cooled in an ice-H2O bath, filtered, rinsed with ice-cold H2O and dried to afford spiro[benzo[d][1,3]oxazine-4,4′-piperidin]-2(1H)-one (A4) free base as a white crystalline solid. Additional free base was obtained via extraction of the mother liquor with ethyl acetate (10×50 mL) and subsequent trituration of the crude free base with acetonitrile (overall yield=84%). LC/MS m/z 219.2 [M+H]+, retention time 0.58 min (RP-C18, 10-99% CH3CN/0.05% TFA); 1H-NMR (400 MHz, DMSO-d6) δ 10.17 (br s, 1H), 7.23 (m, 2H), 7.02 (m, 1H), 6.87 (dd, J=8.2, 1.2 Hz, 1H), 2.89 (m, 2H), 2.82 (m, 2H), 1.84 (m, 4H).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What sparked the interest in Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives as potential antihypertensive agents?

A1: Researchers were initially drawn to the this compound scaffold due to its potential to interact with various biological targets involved in blood pressure regulation. The presence of both a piperidine ring and a benzoxazine moiety within the structure offered possibilities for diverse substitutions and subsequent modulation of pharmacological activity.

Q2: How do structural modifications on the this compound scaffold influence its antihypertensive activity?

A2: Studies exploring structure-activity relationships (SAR) revealed that modifications at the 4'-position of the this compound ring system significantly impact antihypertensive activity [, ]. For instance, introducing a (2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl) substituent at the 4'-position resulted in a compound (dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro [4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one) with notable antihypertensive effects in spontaneously hypertensive rats (SHR) []. Further research investigated modifications around this lead compound to elucidate the key structural features responsible for its activity.

Q3: What are the potential mechanisms of action of these compounds in lowering blood pressure?

A3: While the precise mechanisms of action remain under investigation, preliminary findings suggest that compounds like dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro [4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one may exert their antihypertensive effects through a combination of central and peripheral mechanisms []. This suggests interactions with multiple pathways involved in blood pressure regulation, potentially offering therapeutic advantages.

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